Cis-4-aminotetrahydro-2H-thiopyran 1-oxide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

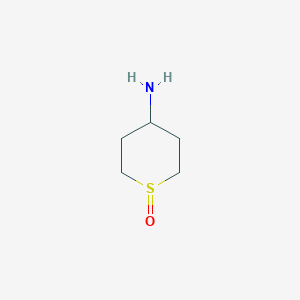

Cis-4-aminotetrahydro-2H-thiopyran 1-oxide is a heterocyclic compound containing one oxygen atom and one sulfur atom at opposite corners of a saturated six-membered ring. By systematic numbering, the oxygen atom is at position number 1, sulfur is at number 4, and positions 2, 3, 5, and 6 are carbon atoms

準備方法

Cis-4-aminotetrahydro-2H-thiopyran 1-oxide can be synthesized through several methods:

Heating ethylene glycol or ethylene oxide with hydrogen sulfide: This method is cost-effective and produces 1,4-oxathiane as a byproduct.

Dehydration of bis(hydroxyethyl) sulfide: This involves heating with potassium hydrogen sulfate.

Reaction of iodoethyl ether with potassium sulfide in alcohol: This was the original method used in 1912.

Using 2-chloroethyl ether: A similar method to the one involving iodoethyl ether.

化学反応の分析

Cis-4-aminotetrahydro-2H-thiopyran 1-oxide undergoes various chemical reactions:

Substitution: It can react with ammonia to form diimines.

Electrophilic fluorination: With hydrofluoric acid, 1,4-oxathiane undergoes electrophilic fluorination to yield perfluoro-1,4-oxathiane.

Formation of oxathianium salts: With elemental bromine in ether, an oxathianium salt is formed.

科学的研究の応用

Cis-4-aminotetrahydro-2H-thiopyran 1-oxide has several applications in scientific research:

作用機序

The mechanism of action of Cis-4-aminotetrahydro-2H-thiopyran 1-oxide involves its interaction with various molecular targets:

Oxidative stress sensor: It localizes to mitochondria and can influence the production of reactive oxygen species.

Inhibition of protein synthesis: Similar to aminoglycosides, it can inhibit protein synthesis by promoting mistranslation and eliminating proofreading.

類似化合物との比較

Cis-4-aminotetrahydro-2H-thiopyran 1-oxide can be compared with other heterocyclic compounds:

1,4-Dioxane: Similar in structure but contains two oxygen atoms instead of one oxygen and one sulfur.

1,4-Dithiane: Contains two sulfur atoms instead of one oxygen and one sulfur.

1,3,4-Oxadiazoles: These compounds have diverse applications in medicinal chemistry and material science.

This compound stands out due to its unique combination of oxygen and sulfur atoms, which imparts distinct chemical properties and reactivity.

生物活性

Cis-4-aminotetrahydro-2H-thiopyran 1-oxide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C6H11NOS and features a thiopyran ring structure. Its unique configuration contributes to its biological activity, particularly as it relates to enzyme inhibition and receptor modulation.

Pharmacological Activity

1. Inhibition of Spleen Tyrosine Kinase (Syk)

Research indicates that compounds similar to this compound can act as inhibitors of Spleen Tyrosine Kinase (Syk). Syk plays a crucial role in mediating immune responses through B-cell receptor signaling and mast cell activation. Inhibiting Syk can alleviate conditions such as asthma, rheumatoid arthritis, and other inflammatory diseases by interrupting the signaling pathways that lead to the release of pro-inflammatory mediators .

2. Anti-inflammatory Effects

Studies have demonstrated that derivatives of this compound exhibit significant anti-inflammatory properties. These effects are attributed to the inhibition of cytokine production and the modulation of immune cell activity, particularly in models of allergic responses .

The mechanism by which this compound exerts its biological effects primarily involves:

- Inhibition of Kinase Activity : By targeting Syk, the compound disrupts downstream signaling pathways that are essential for immune cell activation.

- Reduction of Pro-inflammatory Mediators : The compound's ability to inhibit the synthesis and release of mediators such as histamine and leukotrienes leads to decreased inflammation and allergic reactions .

Case Study 1: Asthma Models

In a controlled study involving animal models of asthma, treatment with this compound resulted in a marked reduction in airway hyperresponsiveness and eosinophilic inflammation. The study highlighted the compound's potential as a therapeutic agent for managing asthma symptoms effectively.

Case Study 2: Rheumatoid Arthritis

Another study investigated the effects of this compound on rheumatoid arthritis models. The administration led to reduced joint swelling and improved mobility in treated subjects compared to controls. Histological analysis revealed decreased infiltration of inflammatory cells in joint tissues, indicating effective modulation of the inflammatory response .

Data Overview

特性

IUPAC Name |

1-oxothian-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NOS/c6-5-1-3-8(7)4-2-5/h5H,1-4,6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFDKXLCNTFZQKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)CCC1N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。